Quercetin 3-O-malonylglucoside

Beschreibung

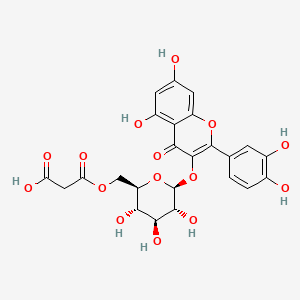

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-[[(2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22O15/c25-9-4-12(28)17-13(5-9)37-22(8-1-2-10(26)11(27)3-8)23(19(17)33)39-24-21(35)20(34)18(32)14(38-24)7-36-16(31)6-15(29)30/h1-5,14,18,20-21,24-28,32,34-35H,6-7H2,(H,29,30)/t14-,18-,20+,21-,24+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBQPHANHNTWDML-UJKBSQBPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)CC(=O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22O15 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20914276 |

Source

|

| Record name | 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-1-benzopyran-3-yl 6-O-(carboxyacetyl)hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20914276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

550.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96862-01-0 |

Source

|

| Record name | Quercetin 3-O-(6′′-malonylglucoside) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96862-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quercetin 3-o-beta-D-(6''-o-malonyl)-glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096862010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-1-benzopyran-3-yl 6-O-(carboxyacetyl)hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20914276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | QUERCETIN 3-O-.BETA.-D-(6''-O-MALONYL)-GLUCOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/665V8QQD5I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Quercetin 3-O-malonylglucoside: Natural Sources, Distribution, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quercetin 3-O-malonylglucoside is a naturally occurring acylated flavonoid glycoside that has garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of its known natural sources, distribution within the plant kingdom, and its emerging therapeutic potential. The document delves into the biosynthesis of this compound, its physicochemical properties, and detailed methodologies for its extraction, isolation, and characterization. Furthermore, it explores the current understanding of its biological activities, particularly its anti-inflammatory and anticancer properties, and discusses its prospects for future drug development.

Introduction to this compound

Quercetin, a flavonol found ubiquitously in the plant kingdom, is well-documented for its diverse pharmacological activities. However, in nature, quercetin predominantly exists as glycosides, where it is attached to one or more sugar moieties. These glycosidic forms often exhibit altered bioavailability and biological activity compared to the aglycone. This compound is a specific derivative where a malonyl group is esterified to the glucose moiety of quercetin-3-O-glucoside. This malonylation can significantly impact the molecule's stability, solubility, and biological function.

Chemical Structure:

Figure 1: General structure of this compound.

Natural Sources and Distribution

This compound has been identified in a variety of plant species across different families. Its presence is often tissue-specific, with higher concentrations typically found in leaves and peels.

Table 1: Prominent Natural Sources of this compound

| Plant Family | Species | Common Name | Plant Part(s) | Reference(s) |

| Moraceae | Morus alba | White Mulberry | Leaves | [1][2] |

| Asteraceae | Lactuca sativa | Lettuce | Leaves | [3][4][5] |

| Rosaceae | Rubus adenotrichos | [6] | ||

| Spiraea hypericifolia | Aerial parts | [7] | ||

| Moringaceae | Moringa oleifera | Moringa | Leaves | [6] |

| Cucurbitaceae | Sicana odorifera | Cassabanana | Fruit peel | [5] |

| Equisetaceae | Equisetum arvense | Horsetail | [8] | |

| Fabaceae | ||||

| Brassicaceae | [9] |

The distribution of this compound is not limited to the species listed above and is an active area of phytochemical research. Its presence has also been suggested in various members of the Fabaceae, and Brassicaceae families.

Biosynthesis

The biosynthesis of this compound is a multi-step enzymatic process that begins with the general flavonoid pathway.

Figure 2: Simplified biosynthetic pathway of this compound.

The final and crucial step in the formation of this compound is the transfer of a malonyl group from malonyl-CoA to the 6''-hydroxyl group of the glucose moiety of quercetin-3-O-glucoside. This reaction is catalyzed by a specific acyltransferase, a malonyl-CoA:anthocyanin 5-O-glucoside-6'''-O-malonyltransferase (MAT).

Physicochemical Properties and Stability

The malonylation of quercetin-3-O-glucoside alters its physicochemical properties. The addition of the carboxyl group from the malonyl moiety generally increases the polarity and water solubility of the molecule compared to its non-malonylated counterpart.

Stability: Acylation, including malonylation, is known to enhance the stability of flavonoids. The malonyl group can protect the glycosidic bond from enzymatic hydrolysis and may also increase the stability of the compound against thermal and photodegradation. However, specific data on the degradation kinetics of this compound under various pH, temperature, and light conditions are still limited, and this remains an important area for further investigation.

Analytical Methodologies

Extraction and Isolation

A robust extraction and isolation protocol is critical for obtaining pure this compound for research purposes.

Step-by-Step Protocol for Extraction and Isolation:

-

Sample Preparation: Lyophilize fresh plant material and grind it into a fine powder.

-

Extraction:

-

Extract the powdered plant material with 80% methanol (or ethanol) at room temperature with continuous stirring for 24 hours.

-

Filter the extract and concentrate it under reduced pressure to obtain a crude extract.

-

-

Liquid-Liquid Partitioning:

-

Suspend the crude extract in water and partition it successively with n-hexane, chloroform, and ethyl acetate.

-

This compound is expected to be enriched in the more polar ethyl acetate and aqueous fractions.

-

-

Column Chromatography:

-

Subject the enriched fraction to column chromatography on a Diaion HP-20 or Sephadex LH-20 column.

-

Elute with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Further purify the fractions containing the target compound using preparative reversed-phase HPLC (e.g., on a C18 column).

-

Use a gradient of acetonitrile in water, both containing a small amount of formic acid (e.g., 0.1%) to ensure sharp peaks.

-

Monitor the elution at a wavelength of approximately 350 nm.

-

Collect the peak corresponding to this compound and lyophilize to obtain the pure compound.

-

Figure 3: General workflow for the extraction and isolation of this compound.

Analytical Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Key Features |

| UV-Vis Spectroscopy | Typically shows two major absorption bands characteristic of flavonols: Band I in the range of 350-380 nm and Band II in the range of 250-270 nm. The exact λmax may vary slightly depending on the solvent. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O) of the flavonoid and the ester, aromatic (C=C), and glycosidic (C-O) groups. |

| Mass Spectrometry (MS) | The molecular ion peak [M-H]⁻ is expected at m/z 549.088. Fragmentation patterns can help confirm the structure, showing losses of the malonyl group and the glucose moiety. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR: Shows signals for the aromatic protons of the quercetin backbone, the anomeric proton of the glucose, and the methylene protons of the malonyl group. ¹³C NMR: Provides detailed information on the carbon skeleton of the entire molecule. |

Biological Activities and Therapeutic Potential

While research on this compound is still emerging, preliminary studies and the known activities of related compounds suggest significant therapeutic potential.

Anti-inflammatory Activity

Quercetin and its glycosides are known to possess potent anti-inflammatory properties. They can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). It is hypothesized that this compound exerts its anti-inflammatory effects through similar mechanisms, potentially with altered efficacy or bioavailability. In vitro studies have shown that quercetin glycosides can suppress the production of inflammatory mediators like nitric oxide (NO) and interleukin-6 (IL-6) in stimulated macrophage cell lines[10][11].

Figure 4: Proposed anti-inflammatory mechanism of action.

Anticancer Activity

Quercetin and its derivatives have been extensively studied for their anticancer properties. They can induce apoptosis, inhibit cell proliferation, and suppress angiogenesis in various cancer cell lines[8][12][13][14]. Studies on quercetin glucosides have shown that they can induce cell cycle arrest and apoptosis in hepatocellular carcinoma cells[1][8]. It is plausible that this compound shares these anticancer activities, and further research is warranted to investigate its specific effects on different cancer types.

Pharmacokinetics and Bioavailability

The bioavailability of flavonoids is a critical factor influencing their in vivo efficacy. The glycosylation and acylation patterns can significantly affect their absorption, distribution, metabolism, and excretion (ADME). Generally, flavonoid glycosides are not readily absorbed in the small intestine and require hydrolysis by gut microbiota to release the aglycone, which is then absorbed. However, some studies suggest that specific glucose transporters may facilitate the uptake of certain flavonoid glucosides. The malonylation of this compound may influence its interaction with these transporters and its overall pharmacokinetic profile. The bioavailability of acylated flavonoids can be lower than their non-acylated counterparts[13]. Further in vivo studies are necessary to fully elucidate the ADME properties of this compound.

Future Directions and Conclusion

This compound is a promising natural compound with potential applications in the pharmaceutical and nutraceutical industries. While current research provides a solid foundation, several areas require further investigation:

-

Comprehensive Distribution Studies: A more extensive screening of plant species is needed to identify new and rich sources of this compound.

-

Detailed Pharmacokinetic Profiling: In-depth in vivo studies are crucial to understand the absorption, metabolism, and bioavailability of this specific malonylated glycoside.

-

Mechanism of Action Studies: Elucidating the precise molecular mechanisms underlying its biological activities will be essential for its development as a therapeutic agent.

-

Clinical Trials: Ultimately, well-designed clinical trials are required to validate its efficacy and safety in humans.

References

- Anticancer effect and apoptosis induction by quercetin in the human lung cancer cell line A-549. (2011). Oncology Reports, 26(6), 1-6.

- Unveiling Natural and Semisynthetic Acylated Flavonoids: Chemistry and Biological Actions in the Context of Molecular Docking. (n.d.).

- Cytotoxicity, Antioxidant and Apoptosis Studies of Quercetin-3-O Glucoside and 4-(β-D-Glucopyranosyl-1→4-α-L-Rhamnopyranosyloxy)-Benzyl Isothiocyanate from Moringa oleifera. (2016). Anticancer Agents in Medicinal Chemistry, 16(5), 648-656.

- List of plants having phytochemicals: Quercetin 3-O-(6?-O-malonylglucoside). (n.d.). OSADHI.

- 1H NMR Spectrum (1D, 900 MHz, H2O, predicted) (NP0219577). (n.d.). NP-MRD.

- Quercetin 3‐ O ‐malonylglucoside in the leaves of mulberry ( Morus alba ) is a functional analog of ghrelin. (2020). Journal of Food Biochemistry, 44(9).

- Quercetin 3,3′,4′-tri-O-β-D-glucopyranosides from leaves of Eruca s

- Quercetin 3-o-beta-D-(6''-o-malonyl)-glucoside. (n.d.). PubChem.

- Potential Role of Quercetin Glycosides as Anti-Atherosclerotic Food-Derived Factors for Human Health. (n.d.).

- 1 H and 13 C NMR chemical shifts (ppm) for quercetin and its analogues... (n.d.).

- Quercetin-3-O-β-D-glucoside decreases the bioavailability of cyclosporin A through regulation of drug metabolizing enzymes, transporters and nuclear receptors in r

- NMR Spectrum of Quercetin. (n.d.). Thermo Fisher Scientific.

- Quercetin and Its Metabolites: Mechanistic Insights as the Basis of Their Therapeutic Potential in NAFLD and HCC. (n.d.). MDPI.

- Anti-inflammatory potential of quercetin: From chemistry and mechanistic insight to nanoformul

- Flavonol Glycosides and Novel Iridoid Glycoside from the Leaves of Morinda citrifolia. (n.d.). The Research Group of Distinguished Professor Ruth E. Stark.

- This compound in the leaves of mulberry (Morus alba) is a functional analog of ghrelin. (2020). PubMed.

- Showing metabocard for Quercetin 3-O-(6"-malonyl-glucoside) 7-O-glucoside (HMDB0029270). (2012).

- The Role of Quercetin, a Flavonoid in the Management of Pathogenesis Through Regulation of Oxidative Stress, Inflammation, and Biological Activities. (n.d.). MDPI.

- Quercetin-3-O-β-D-Glucuronide Suppresses Lipopolysaccharide-Induced JNK and ERK Phosphorylation in LPS-Challenged RAW264.7 Cells. (n.d.). PubMed Central.

- LC–HRMS for the Identification of Quercetin and Its Derivatives in Spiraea hypericifolia (Rosaceae)

- Quercetin 3-malonylglucoside. (n.d.). PubChem.

- In vitro anti-inflammatory property of a Quercetin-3-O-diglucoside-7-O-glucoside characterized from fresh leaves of Trigonella foenum-graecum L. (2022). ePrints@CFTRI.

- Quercetin 3-O-(6″-O-malonyl)-β-D-glucoside. (n.d.). Sigma-Aldrich.

- This compound. (n.d.). BIORLAB.

- Absorption, bioavailability and metabolism of flavonoids. (n.d.). Wageningen University & Research.

- Bioavailability and Metabolism of Flavonoids: A Review. (n.d.).

- Bioavailability of Flavonoids: A Review of Their Membrane Transport and the Function of Bilitranslocase in Animal and Plant Organisms. (n.d.).

- A minireview of quercetin: from its metabolism to possible mechanisms of its biological activities. (2020). PubMed.

- Ultraviolet-Visible spectrum characterizations of Quercetin in aqueous ethanol solution with different pH values. (n.d.). JOCPR.

- infrared spectrum analysis of some flavonoids. (n.d.).

- In vitro anti-inflammatory property of a Quercetin-3-O-diglucoside-7-O-glucoside characterized from fresh leaves of Trigonella foenum-graecum L. (2025).

Sources

- 1. Cytotoxicity, Antioxidant and Apoptosis Studies of Quercetin-3-O Glucoside and 4-(β-D-Glucopyranosyl-1→4-α-L-Rhamnopyranosyloxy)-Benzyl Isothiocyanate from Moringa oleifera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Botanical Flavonoids: Efficacy, Absorption, Metabolism and Advanced Pharmaceutical Technology for Improving Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potential Role of Quercetin Glycosides as Anti-Atherosclerotic Food-Derived Factors for Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Showing Compound Quercetin 3-(6''-malonyl-glucoside) (FDB016400) - FooDB [foodb.ca]

- 5. 槲皮素3-O-(6″-O)-D-吡喃葡萄糖苷 ≥85% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 6. Quercetin 3-o-beta-D-(6''-o-malonyl)-glucoside | C24H22O15 | CID 5282159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Quercetin-3-O-glucoside induces human DNA topoisomerase II inhibition, cell cycle arrest and apoptosis in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. This compound CAS#: 96862-01-0 [amp.chemicalbook.com]

- 12. Anticancer effect and apoptosis induction by quercetin in the human lung cancer cell line A-549 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quercetin induces apoptosis and cell cycle arrest in triple-negative breast cancer cells through modulation of Foxo3a activity - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biosynthesis of Quercetin 3-O-malonylglucoside in Plants

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Quercetin, a prominent flavonol, is a secondary metabolite in plants renowned for its antioxidant properties and potential therapeutic applications. In planta, quercetin rarely exists as a simple aglycone; it is typically modified through processes like glycosylation and acylation. These modifications alter its chemical properties, influencing its stability, solubility, and subcellular localization. This technical guide provides an in-depth exploration of the biosynthetic pathway leading to Quercetin 3-O-malonylglucoside, a common and stable form of quercetin found in many plant species. We will dissect the enzymatic cascade from the general phenylpropanoid pathway to the final tailoring reactions, discuss the regulatory networks governing its production, and present validated experimental protocols for pathway elucidation. This document serves as a core reference for professionals seeking to understand, manipulate, or harness this vital metabolic pathway for applications in agriculture, pharmacology, and biotechnology.

Chapter 1: The Flavonoid Framework: An Introduction

Flavonoids are a diverse class of polyphenolic secondary metabolites synthesized by plants, characterized by a C6-C3-C6 carbon skeleton.[1][2][3] They perform a multitude of functions essential for plant survival, including pigmentation to attract pollinators, defense against pathogens and herbivores, and protection from UV radiation.[4] Flavonoids are broadly classified into several subgroups, including flavones, isoflavones, anthocyanins, and flavonols, with quercetin being one of the most ubiquitous flavonols.

The biological activity and physicochemical properties of flavonoids are significantly influenced by chemical modifications. Glycosylation, the attachment of sugar moieties, is a key modification that generally increases the water solubility and stability of flavonoid aglycones.[5] Subsequent acylation of the sugar, often with a malonyl group, further diversifies the structure. Malonylation is a critical step that can enhance vacuolar sequestration and stabilize the molecule, preventing enzymatic degradation.[6][7] this compound is a prime example of such a tailored flavonoid, representing a stable, stored form within the plant cell.[8] Understanding its synthesis is paramount for its potential exploitation.

Chapter 2: The Core Biosynthetic Pathway

The assembly of this compound is a multi-step enzymatic process that begins with a primary metabolite, the amino acid phenylalanine. The pathway can be logically divided into the formation of the core phenylpropanoid unit, construction of the flavonoid skeleton, and subsequent tailoring reactions.

The General Phenylpropanoid Pathway: Laying the Foundation

All flavonoids originate from the general phenylpropanoid pathway, which converts L-phenylalanine into 4-coumaroyl-CoA.[9][10] This initial phase is common to the biosynthesis of many phenolic compounds, including lignin and stilbenes.[11]

-

Phenylalanine Ammonia-Lyase (PAL): The pathway initiates with the non-oxidative deamination of L-phenylalanine by PAL to form trans-cinnamic acid.[9][12] This is the committed step of the phenylpropanoid pathway.

-

Cinnamate-4-Hydroxylase (C4H): A cytochrome P450-dependent monooxygenase, C4H, hydroxylates trans-cinnamic acid at the 4-position to produce p-coumaric acid.[9][11]

-

4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it with Coenzyme A to form 4-coumaroyl-CoA, the central precursor for flavonoid biosynthesis.[3][9]

Chalcone and Flavanone Formation: The Gateway to Flavonoids

The first committed step specific to flavonoid biosynthesis is the formation of a chalcone scaffold.

-

Chalcone Synthase (CHS): CHS is a pivotal enzyme that catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA (derived from primary metabolism) to form naringenin chalcone.[1][2][13] This reaction establishes the characteristic C6-C3-C6 backbone of flavonoids.

-

Chalcone Isomerase (CHI): Naringenin chalcone is structurally unstable and is rapidly isomerized by CHI, which catalyzes the stereospecific intramolecular cyclization of the chalcone to form (2S)-naringenin, a flavanone.[2][14] Naringenin is a crucial branch-point intermediate in the flavonoid pathway.[3]

Synthesis of the Flavonol Core: Formation of Quercetin

Naringenin undergoes a series of hydroxylation and oxidation reactions to yield the flavonol quercetin.

-

Flavanone 3-Hydroxylase (F3H): F3H, a 2-oxoglutarate-dependent dioxygenase, introduces a hydroxyl group at the C-3 position of naringenin to produce dihydrokaempferol (DHK).[1][13]

-

Flavonoid 3'-Hydroxylase (F3'H): DHK is then hydroxylated at the 3'-position on the B-ring by F3'H, another cytochrome P450 enzyme. This reaction yields dihydroquercetin (DHQ).[1][3]

-

Flavonol Synthase (FLS): The final step in forming the flavonol core is catalyzed by FLS, also a 2-oxoglutarate-dependent dioxygenase. FLS introduces a double bond between the C-2 and C-3 atoms of dihydroquercetin, converting it to quercetin.[1][15]

Tailoring Reactions I: Glycosylation of Quercetin

The quercetin aglycone is rendered more soluble and prepared for transport and storage through glycosylation, a reaction catalyzed by UDP-dependent glycosyltransferases (UGTs).

-

UDP-Glycosyltransferase (UGT): A specific UGT transfers a glucose moiety from UDP-glucose to the 3-hydroxyl group of quercetin.[5][16] This results in the formation of Quercetin 3-O-glucoside (isoquercitrin). Plant genomes often contain large families of UGTs with varying substrate specificities.[16][17][18] The enzyme responsible for this specific reaction is typically a flavonol-3-O-glucosyltransferase.

Tailoring Reactions II: Malonylation

The final modification is the attachment of a malonyl group to the glucose moiety, which enhances the stability of the glycoside.

-

Malonyl-CoA:Flavonoid Glucoside Acyltransferase (MaT): This enzyme, belonging to the BAHD acyltransferase superfamily, catalyzes the transfer of a malonyl group from malonyl-CoA to the 6"-hydroxyl position of the glucose attached to quercetin.[7][19] The product is the stable, vacuole-sequestered Quercetin 3-O-(6"-O-malonyl)-β-D-glucoside.[7]

Caption: Biosynthesis pathway of this compound.

Chapter 3: Regulation of the Pathway

The biosynthesis of flavonoids is tightly regulated at the transcriptional level. The expression of the structural genes (e.g., CHS, CHI, F3H, FLS) is primarily controlled by a protein complex known as the MBW complex.[1][4] This complex consists of three types of transcription factors:

-

R2R3-MYB proteins: These proteins bind directly to the promoters of the target biosynthetic genes.

-

basic Helix-Loop-Helix (bHLH) proteins: These act as partners for the MYB proteins.[4][20]

-

WD40-repeat (WDR) proteins: These proteins serve as a scaffold, stabilizing the interaction between the MYB and bHLH components.[1][4]

Different combinations of these transcription factors regulate specific branches of the flavonoid pathway, allowing the plant to precisely control the production of different flavonoids in response to developmental cues and environmental stimuli.[20][21] For instance, specific R2R3-MYB factors like AtMYB11, AtMYB12, and AtMYB111 in Arabidopsis thaliana are known to activate the expression of early biosynthetic genes required for flavonol synthesis.[20]

Chapter 4: Methodologies for Pathway Elucidation

Validating the function of enzymes within a biosynthetic pathway is crucial for both fundamental research and metabolic engineering efforts. Below are proven protocols for characterizing a candidate gene and analyzing pathway regulation.

Experimental Protocol: Heterologous Expression and Enzyme Assay of a Flavonoid Glycosyltransferase

This protocol describes the functional characterization of a candidate UGT gene identified through bioinformatics.

Objective: To confirm that a candidate gene encodes a protein with Quercetin 3-O-glucosyltransferase activity.

Methodology:

-

Gene Cloning and Vector Construction:

-

Amplify the full-length coding sequence (CDS) of the candidate UGT gene from plant cDNA using PCR with high-fidelity polymerase.

-

Clone the PCR product into a bacterial expression vector (e.g., pET-28a or pGEX-4T-1) containing an N-terminal affinity tag (e.g., His-tag or GST-tag) for purification.

-

Verify the sequence of the construct by Sanger sequencing.

-

-

Heterologous Protein Expression:

-

Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).

-

Grow a 5 mL starter culture overnight at 37°C in LB medium containing the appropriate antibiotic.

-

Inoculate 500 mL of LB medium with the starter culture and grow at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-0.5 mM.

-

Incubate the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours to improve protein solubility.

-

-

Protein Purification:

-

Harvest the cells by centrifugation (5,000 x g, 10 min, 4°C).

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1% Triton X-100, and a protease inhibitor cocktail).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation (15,000 x g, 30 min, 4°C).

-

Purify the recombinant protein from the supernatant using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

-

Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole) and elute the protein with elution buffer (lysis buffer with 250 mM imidazole).

-

Confirm the purity and size of the protein using SDS-PAGE. Desalt the protein into a storage buffer using a desalting column.

-

-

In Vitro Enzyme Assay:

-

Prepare a reaction mixture (total volume of 50 µL) containing: 100 mM Tris-HCl buffer (pH 7.5), 1-5 µg of purified enzyme, 100 µM Quercetin (dissolved in DMSO), and 1 mM UDP-glucose.

-

Initiate the reaction by adding UDP-glucose. Incubate at 30°C for 30 minutes.

-

Stop the reaction by adding an equal volume of methanol.

-

Perform a control reaction without the enzyme or without UDP-glucose.

-

-

Product Analysis:

-

Analyze the reaction products using High-Performance Liquid Chromatography (HPLC) or LC-Mass Spectrometry (LC-MS).

-

Compare the retention time and mass spectrum of the product with an authentic standard of Quercetin 3-O-glucoside. Successful conversion confirms the enzyme's function.

-

Caption: Workflow for functional characterization of a biosynthetic enzyme.

Chapter 5: Data Presentation and Analysis

Presenting kinetic data in a clear, standardized format is essential for comparing the efficiency of enzymes from different sources or under various conditions.

| Enzyme | Substrate | Apparent K_m (µM) | Apparent k_cat (s⁻¹) | Source Organism | Reference |

| UGT78D2 | Quercetin | 15 ± 2 | 0.25 ± 0.02 | Arabidopsis thaliana | Tohge et al. (2005) |

| NtMaT1 | Apigenin 7-O-glucoside | 120 ± 15 | 1.1 ± 0.1 | Nicotiana tabacum | Taguchi et al. (2005)[6] |

| OsMaT-2 | Quercetin 3-O-glucoside | 87 ± 9 | 0.98 ± 0.07 | Oryza sativa | Kim et al. (2009)[22] |

Note: Data is illustrative and sourced from relevant literature to demonstrate format. K_m and k_cat values are highly dependent on assay conditions.

Chapter 6: Conclusion and Future Prospects

The biosynthesis of this compound is a sophisticated and highly regulated metabolic pathway, transforming a primary amino acid into a complex, stable secondary metabolite. Each enzymatic step, from the core phenylpropanoid pathway to the final tailoring reactions of glycosylation and malonylation, is critical for producing the final compound. Understanding this pathway at a molecular level provides a powerful toolkit for researchers.

For drug development professionals, elucidating this pathway allows for the targeted biotechnological production of specific flavonoid glycosides, which may possess enhanced bioavailability or novel pharmacological activities. For scientists in agriculture, manipulating this pathway could lead to crops with enhanced nutritional value or increased resistance to biotic and abiotic stresses. Future research will likely focus on discovering novel tailoring enzymes to generate a wider array of quercetin derivatives and on fine-tuning the regulatory networks to optimize production in heterologous systems like yeast and E. coli.

References

Sources

- 1. mdpi.com [mdpi.com]

- 2. Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Flavonoids: biosynthesis, biological functions, and biotechnological applications [frontiersin.org]

- 5. academic.oup.com [academic.oup.com]

- 6. Malonylation is a key reaction in the metabolism of xenobiotic phenolic glucosides in Arabidopsis and tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. grokipedia.com [grokipedia.com]

- 8. Quercetin 3-o-beta-D-(6''-o-malonyl)-glucoside | C24H22O15 | CID 5282159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. The Flavonoid Biosynthesis Network in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. Phenylpropanoid - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Flavonoid Production: Current Trends in Plant Metabolic Engineering and De Novo Microbial Production - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Identification and Functional Verification of the Glycosyltransferase Gene Family Involved in Flavonoid Synthesis in Rubus chingii Hu - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Frontiers | Genome-wide analysis of UDP-glycosyltransferase gene family and identification of members involved in flavonoid glucosylation in Chinese bayberry (Morella rubra) [frontiersin.org]

- 19. Molecular characterization and structure basis of a malonyltransferase with both substrate promiscuity and catalytic regiospecificity from Cistanche tubulosa - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Molecular characterization of flavonoid malonyltransferase from Oryza sativa - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical structure and properties of Quercetin 3-O-malonylglucoside

An In-Depth Technical Guide to Quercetin 3-O-malonylglucoside

Abstract: this compound (Q3MG) is a prominent acylated flavonoid glycoside found widely in the plant kingdom, notably in dietary sources such as lettuce, onions, and mulberry leaves.[1][2] As a derivative of the well-studied flavonol quercetin, Q3MG possesses a unique chemical structure that influences its stability, bioavailability, and biological activity. The addition of a malonyl group to the glucose moiety significantly alters its physicochemical properties compared to its parent compounds, quercetin and quercetin-3-glucoside. This modification has implications for its role as a potent antioxidant and its potential therapeutic applications, including anti-inflammatory and anti-atherosclerotic effects.[3][4] This technical guide provides a comprehensive overview of the chemical structure, properties, biosynthesis, analytical methodologies, and biological significance of Q3MG, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Physicochemical Properties

Molecular Structure and Stereochemistry

This compound is a complex natural product belonging to the flavonoid-3-O-glycoside class.[1] Its structure consists of three key components:

-

Quercetin Aglycone: A flavonoid backbone with the characteristic C6-C3-C6 phenyl-benzopyran-one structure. It features hydroxyl groups at positions 3, 5, 7, 3', and 4'.

-

β-D-glucoside Moiety: A glucose molecule attached to the quercetin backbone at the C3 position via an O-glycosidic bond.

-

Malonyl Group: A malonic acid residue ester-linked to the 6''-position of the glucose sugar.[2][5]

The formal chemical name is 3-[[(2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid.[2][6] The presence of the malonyl group, an acidic moiety, imparts a distinguishing feature to Q3MG compared to other quercetin glycosides.

Caption: Core chemical structure of this compound.

Physicochemical Data

The physicochemical properties of Q3MG are crucial for understanding its solubility, stability, and behavior in biological systems. The addition of the hydrophilic glucose and the charged malonyl group makes it more water-soluble than the quercetin aglycone.

| Property | Value | Source |

| Molecular Formula | C₂₄H₂₂O₁₅ | [6] |

| Molecular Weight | 550.42 g/mol | [5][6] |

| Exact Mass | 550.095870 Da | [1][5] |

| Melting Point | 195-201 °C | [5][7][8] |

| XLogP3-AA | 1.4 | |

| Hydrogen Bond Donors | 8 | [1][5] |

| Hydrogen Bond Acceptors | 15 | [1][5] |

| Topological Polar Surface Area | 250 Ų | [5] |

| Solubility | Slightly soluble in DMSO and heated water. | [8] |

Biosynthesis and Natural Occurrence

Biosynthetic Pathway

The biosynthesis of Q3MG is an extension of the well-established phenylpropanoid and flavonoid pathways in plants.[4]

-

Phenylpropanoid Pathway: The pathway begins with the amino acid phenylalanine, which is converted to 4-coumaroyl-CoA.[9]

-

Flavonoid Core Synthesis: Chalcone synthase catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form the chalcone backbone. This is subsequently isomerized to a flavanone (naringenin).

-

Hydroxylation and Glycosylation: The flavanone undergoes a series of hydroxylations and oxidations to form the quercetin aglycone.[9] A UDP-sugar-dependent glycosyltransferase then attaches a glucose molecule to the 3-hydroxyl group, forming quercetin-3-glucoside (isoquercitrin).[4]

-

Malonylation: The final step is the acylation of the glucose moiety. A specific malonyl-CoA-dependent acyltransferase catalyzes the transfer of a malonyl group to the 6''-hydroxyl of the glucose, yielding this compound.

Caption: Simplified biosynthetic pathway of Q3MG in plants.

Distribution in the Plant Kingdom

Q3MG is a widely distributed flavonoid in the plant kingdom. It is particularly abundant in the leaves of mulberry (Morus alba) and various lettuce cultivars (Lactuca sativa).[1][7] It is also found in endives (Cichorium endivia), pears (Pyrus communis), and the fruit peel of Sicana odorifera.[1] The presence and concentration of Q3MG can vary significantly depending on the plant species, cultivar, growing conditions, and developmental stage.

Pharmacological and Biological Activities

The biological activities of Q3MG are largely attributed to its potent antioxidant properties, though other mechanisms are also under investigation.[3]

Antioxidant Properties

Like its parent aglycone, Q3MG is an excellent antioxidant.[3] This activity stems from its ability to scavenge free radicals and chelate metal ions, thereby protecting cells and biological molecules from oxidative damage.[3][4] Studies have shown that Q3MG can protect DNA from oxidative damage in cell-free systems.[3] Its antioxidant capacity is a key factor in its potential to mitigate oxidative stress-related conditions.

Anti-inflammatory and Anti-Atherosclerotic Effects

Chronic inflammation and oxidative stress are key drivers of atherosclerosis. Q3MG has demonstrated potential anti-atherogenic effects.[4] The parent compound, quercetin, is known to inhibit inflammatory pathways, such as the NF-κB signaling pathway, and reduce the production of pro-inflammatory cytokines like TNF-α and various interleukins.[10][11] While direct evidence for Q3MG is still emerging, it is plausible that it contributes to the anti-inflammatory profile of quercetin-rich foods.

Other Reported Activities

-

Metabolic Health: Research in obese mice suggests that flavonoid glycosides from mulberry leaves, including Q3MG, can improve hyperglycemia and reduce oxidative stress in the liver.[8]

-

Ghrelin Analog: Q3MG from mulberry leaves has been identified as a functional analog of ghrelin, the "hunger hormone," and was shown to increase growth hormone secretion from rat pituitary cells, suggesting a role in anti-aging processes.[12]

Analytical Methodologies

The accurate extraction, isolation, and quantification of Q3MG are essential for research and quality control. High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique used.[13]

Extraction and Isolation from Plant Matrices

The choice of extraction solvent is critical for achieving high recovery of Q3MG. Due to its polar nature, mixtures of methanol or ethanol with water are typically employed.

Exemplary Protocol for Extraction:

-

Sample Preparation: Lyophilize (freeze-dry) fresh plant material and grind it into a fine powder to maximize surface area.

-

Solvent Extraction: Macerate or sonicate the powdered sample with 80% aqueous methanol (v/v) at a 1:10 sample-to-solvent ratio. The slightly less polar solvent compared to pure water helps in penetrating cell structures, while the water content ensures the solubility of the polar glycoside.

-

Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C to prevent thermal degradation.

-

Solid-Phase Extraction (SPE) Cleanup: For cleaner samples, the crude extract can be passed through a C18 SPE cartridge. This step helps remove highly polar compounds (sugars, organic acids) and non-polar compounds (chlorophylls, lipids), enriching the flavonoid fraction.

Caption: General workflow for extraction and analysis of Q3MG.

Quantification by HPLC-UV/MS

Reversed-phase HPLC (RP-HPLC) coupled with a UV or Diode Array Detector (DAD) is the standard for quantification.[14] Mass Spectrometry (MS) is used for confirmation and structural elucidation.

Rationale for Method Choices:

-

Column: A C18 column is used because it effectively separates moderately polar compounds like flavonoid glycosides based on their hydrophobic interactions.[14][15]

-

Mobile Phase: A gradient elution is typically required, starting with a high proportion of aqueous acidic water (e.g., with 0.1% formic acid) and gradually increasing the organic solvent (acetonitrile or methanol). The acid improves peak shape and suppresses the ionization of phenolic hydroxyl groups.

-

Detection: Flavonoids have strong UV absorbance. Quercetin derivatives show two major absorption maxima, around 254-260 nm and 350-370 nm. Detection at the higher wavelength (~368 nm) is often more selective and sensitive for flavonols.[16][17]

Typical HPLC Parameters:

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 40% B over 30 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV/DAD at 368 nm |

| Injection Volume | 10 µL |

Stability and Metabolism

Chemical Stability

Flavonoids, including Q3MG, are susceptible to degradation under certain conditions. Factors like pH, temperature, and light can affect their stability. The ester linkage of the malonyl group is particularly labile and can be hydrolyzed under mild alkaline or acidic conditions, or by esterase enzymes, converting Q3MG to quercetin-3-glucoside. Quercetin itself can be unstable in neutral or alkaline solutions.[18] For analytical purposes, quercetin solutions are most stable when stored at 4°C.[16][17]

In Vitro / In Vivo Metabolism

Upon ingestion, flavonoid glycosides undergo significant metabolism.

-

Intestinal Metabolism: The glycosidic bond of Q3MG is likely hydrolyzed by gut microbiota to release the quercetin aglycone. The aglycone can then be absorbed or further degraded by gut bacteria into smaller phenolic acids.[4]

-

Systemic Metabolism: Once absorbed, quercetin is extensively metabolized in the liver and intestinal cells. The primary metabolic pathways are glucuronidation, sulfation, and O-methylation, resulting in various conjugated metabolites that are the primary forms found in circulation.[4][19] The major circulating metabolite is often quercetin-3-O-glucuronide (Q3GA).[19]

Applications and Future Directions

This compound is a significant natural product with promising biological activities. Its role as a potent antioxidant and potential anti-inflammatory agent makes it a compound of interest for the development of functional foods, nutraceuticals, and pharmaceuticals.

Future research should focus on:

-

Bioavailability Studies: Elucidating the precise absorption and metabolic fate of Q3MG compared to other quercetin forms.

-

Mechanism of Action: Moving beyond antioxidant activity to understand its specific molecular targets and signaling pathways.

-

Clinical Trials: Evaluating the efficacy of Q3MG-rich extracts in human studies for conditions related to oxidative stress and inflammation, such as cardiovascular disease and metabolic syndrome.

-

Stability in Formulations: Investigating methods to enhance the stability of the malonyl ester group in various product formulations to preserve its unique properties.

References

-

MedChemExpress. Quercetin 3-O-(6''-O-malonyl)-β-D-glucoside.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 135398029, Quercetin 3-malonylglucoside.

-

FooDB. Showing Compound Quercetin 3-(6''-malonyl-glucoside) (FDB016400).

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 5282159, Quercetin 3-o-beta-D-(6''-o-malonyl)-glucoside.

-

ECHEMI. Quercetin 3-O-(6′′-malonylglucoside).

-

Chemsrc. This compound.

-

Human Metabolome Database. Showing metabocard for Quercetin 3-O-(6"-malonyl-glucoside) 7-O-glucoside (HMDB0029270).

-

Sigma-Aldrich. Quercetin 3-O-(6″-O-malonyl)-β-D-glucoside.

-

Harada, T., et al. Potential Role of Quercetin Glycosides as Anti-Atherosclerotic Food-Derived Factors for Human Health. National Center for Biotechnology Information.

-

Salehi, B., et al. The Pharmacological Activity, Biochemical Properties, and Pharmacokinetics of the Major Natural Polyphenolic Flavonoid: Quercetin. MDPI.

-

ChemicalBook. This compound.

-

Liao, Y. F., et al. Quercetin 3‐O‐malonylglucoside in the leaves of mulberry (Morus alba) is a functional analog of ghrelin. ResearchGate.

-

Rauf, A., et al. Quercetin: Its Main Pharmacological Activity and Potential Application in Clinical Medicine. Hindawi.

-

BenchChem. Application Note: HPLC Analysis of Quercetin 3-O-(6''-acetyl-glucoside).

-

BIORLAB. This compound.

-

Ferreira, M., et al. Chromatographic Methods Developed for the Quantification of Quercetin Extracted from Natural Sources: Systematic Review of Published Studies from 2018 to 2022. MDPI.

-

ResearchGate. (A) Stability of fisetin, quercetin and quercetin-3-O-glucoside in M9...

-

Sathya, V., et al. Isolation, characterization, and validation of RP-HPLC method for the quantification of quercetin in Huberantha senjiana leaf extract. Journal of Applied Pharmaceutical Science.

-

Magalhães, M., et al. Validation of an HPLC-DAD Method for Quercetin Quantification in Nanoparticles. PubMed.

-

Magalhães, M., et al. Validation of an HPLC-DAD Method for Quercetin Quantification in Nanoparticles. ResearchGate.

-

ResearchGate. Biosynthetic pathway for quercetin.

-

Ullah, A., et al. Pharmacological Activity of Quercetin: An Updated Review. ResearchGate.

-

IUBMB. Quercetin 3-O-Glycoside Derivatives Biosynthesis.

-

Tang, Y., et al. Quercetin and Its Metabolites: Mechanistic Insights as the Basis of Their Therapeutic Potential in NAFLD and HCC. MDPI.

-

Human Metabolome Database. Showing metabocard for Quercetin 3-(6''-malonyl-glucoside) (HMDB0037368).

Sources

- 1. Showing Compound Quercetin 3-(6''-malonyl-glucoside) (FDB016400) - FooDB [foodb.ca]

- 2. Quercetin 3-o-beta-D-(6''-o-malonyl)-glucoside | C24H22O15 | CID 5282159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Potential Role of Quercetin Glycosides as Anti-Atherosclerotic Food-Derived Factors for Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. biorlab.com [biorlab.com]

- 7. This compound | CAS#:96862-01-0 | Chemsrc [chemsrc.com]

- 8. This compound CAS#: 96862-01-0 [amp.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Quercetin: Its Main Pharmacological Activity and Potential Application in Clinical Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. japsonline.com [japsonline.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Validation of an HPLC-DAD Method for Quercetin Quantification in Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Quercetin and Its Metabolites: Mechanistic Insights as the Basis of Their Therapeutic Potential in NAFLD and HCC [mdpi.com]

An In-Depth Technical Guide to the Biological Activity of Quercetin 3-O-malonylglucoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quercetin 3-O-malonylglucoside (Q3MG) is a naturally occurring flavonol glycoside found in various plant species. As a derivative of the widely studied flavonoid quercetin, Q3MG is garnering interest for its potential biological activities. This technical guide provides a comprehensive overview of the known and potential therapeutic properties of Q3MG, with a primary focus on its antioxidant, anti-inflammatory, and anticancer activities. While direct research on Q3MG is emerging, this guide synthesizes the current knowledge and extrapolates the well-established bioactivities of its parent aglycone, quercetin, and related glucosides to provide a foundational understanding and a practical framework for future research and drug development. Detailed experimental protocols, mechanistic insights, and data presentation are included to empower researchers in their investigation of this promising natural compound.

Introduction to this compound

Quercetin is a ubiquitous flavonoid found in numerous fruits, vegetables, and medicinal plants, renowned for its diverse pharmacological effects, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] In nature, quercetin predominantly exists in its glycosidic forms, where it is bound to one or more sugar molecules.[3] this compound is one such derivative, a flavonol glycoside that possesses antioxidant activity.[4] The malonylation of the glucoside moiety can influence the compound's stability, solubility, and bioavailability, thereby potentially modulating its biological effects.

Upon ingestion, it is widely accepted that quercetin glycosides are metabolized, with the sugar moieties being cleaved to release the quercetin aglycone, which is then further metabolized.[5][6] Therefore, understanding the biological activities of quercetin provides a strong basis for predicting the potential therapeutic applications of Q3MG.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₂₄H₂₂O₁₅ |

| Molecular Weight | 550.42 g/mol |

| IUPAC Name | 3-[[(2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid |

| Synonyms | Quercetin 3-O-(6''-O-malonyl)-β-D-glucoside, Q3MG |

Antioxidant Activity

The antioxidant activity of flavonoids is a cornerstone of their therapeutic potential, and Q3MG is no exception.[4] Antioxidants combat oxidative stress by neutralizing reactive oxygen species (ROS), which are implicated in the pathogenesis of numerous chronic diseases.

Mechanisms of Antioxidant Action

The antioxidant capacity of quercetin and its derivatives stems from their chemical structure, which enables them to:

-

Scavenge free radicals: The phenolic hydroxyl groups in the quercetin molecule can donate a hydrogen atom to free radicals, thereby stabilizing them.

-

Chelate metal ions: Quercetin can chelate transition metal ions like iron and copper, which are known to catalyze the formation of ROS.

In Vitro Assessment of Antioxidant Activity

A battery of in vitro assays is commonly employed to determine the antioxidant capacity of compounds like Q3MG.

Table 1: Common In Vitro Antioxidant Assays

| Assay | Principle |

| DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay | Measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical. |

| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay | Measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation. |

| FRAP (Ferric Reducing Antioxidant Power) Assay | Measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). |

| ORAC (Oxygen Radical Absorbance Capacity) Assay | Measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. |

Detailed Protocol: DPPH Radical Scavenging Assay

This protocol outlines the steps to assess the free radical scavenging activity of Q3MG.

Materials:

-

This compound (Q3MG)

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of Q3MG in methanol (e.g., 1 mg/mL).

-

Prepare a series of dilutions of the Q3MG stock solution to obtain a range of concentrations.

-

Prepare a stock solution of ascorbic acid in methanol (e.g., 1 mg/mL) and a corresponding series of dilutions.

-

Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.

-

-

Assay:

-

In a 96-well microplate, add 100 µL of each Q3MG dilution to separate wells.

-

Add 100 µL of each ascorbic acid dilution to separate wells to serve as the positive control.

-

Add 100 µL of methanol to a well to serve as the blank.

-

To each well, add 100 µL of the 0.1 mM DPPH solution.

-

-

Incubation and Measurement:

-

Incubate the microplate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

-

Calculation:

-

Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where:

-

A_control is the absorbance of the DPPH solution without the sample.

-

A_sample is the absorbance of the DPPH solution with the sample.

-

-

Determine the IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals).

-

Diagram 1: DPPH Assay Workflow

Caption: Simplified diagram of NF-κB pathway inhibition by quercetin.

In Vitro Assessment of Anti-inflammatory Activity

Cell-based assays are crucial for screening the anti-inflammatory potential of compounds like Q3MG.

Table 2: Key In Vitro Anti-inflammatory Assays

| Assay | Cell Line | Stimulant | Endpoint Measured |

| Nitric Oxide (NO) Production Assay | RAW 264.7 macrophages | LPS | Nitrite levels in culture supernatant (Griess Assay) |

| Pro-inflammatory Cytokine Measurement | RAW 264.7 macrophages, THP-1 monocytes | LPS | Levels of TNF-α, IL-6, IL-1β in culture supernatant (ELISA) |

| COX-2 and iNOS Expression | RAW 264.7 macrophages | LPS | Protein levels (Western Blot) or mRNA levels (RT-qPCR) |

| NF-κB Reporter Assay | HEK293 cells with NF-κB luciferase reporter | TNF-α | Luciferase activity |

Detailed Protocol: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This protocol details the measurement of NO production, a key inflammatory mediator.

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS

-

Lipopolysaccharide (LPS)

-

This compound (Q3MG)

-

Griess Reagent

-

96-well cell culture plates

Procedure:

-

Cell Culture and Seeding:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS.

-

Seed cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

-

Treatment:

-

Pre-treat the cells with various concentrations of Q3MG for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).

-

-

Griess Assay:

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

-

Incubate at room temperature for 10 minutes in the dark.

-

-

Measurement:

-

Measure the absorbance at 540 nm.

-

Quantify nitrite concentration using a sodium nitrite standard curve.

-

Anticancer Activity

The anticancer properties of quercetin are extensively documented, with research demonstrating its ability to inhibit cancer cell proliferation, induce apoptosis, and arrest the cell cycle in various cancer types. [7][8]Given that Q3MG is metabolized to quercetin, it is plausible that it exerts similar anticancer effects.

Mechanisms of Anticancer Action

Quercetin and its derivatives can combat cancer through multiple mechanisms:

-

Induction of Apoptosis: Quercetin can trigger programmed cell death (apoptosis) in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the activation of caspases and regulation of the Bcl-2 family of proteins. [9][10]* Cell Cycle Arrest: Quercetin can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. This is often achieved by modulating the expression and activity of cyclins and cyclin-dependent kinases (CDKs). [9][11]* Inhibition of Signaling Pathways: Quercetin can interfere with key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and MAPK pathways. [3][12] Diagram 3: Induction of Apoptosis by Quercetin

Caption: Simplified overview of apoptosis induction by quercetin.

In Vitro Assessment of Anticancer Activity

A variety of assays are available to evaluate the anticancer potential of Q3MG in different cancer cell lines.

Table 3: Common In Vitro Anticancer Assays

| Assay | Purpose |

| MTT/MTS Assay | Measures cell viability and proliferation. |

| Cell Cycle Analysis | Determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) using flow cytometry. |

| Apoptosis Assay (Annexin V/PI Staining) | Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry. |

| Caspase Activity Assay | Measures the activity of key executioner caspases (e.g., caspase-3) involved in apoptosis. |

| Western Blot Analysis | Detects changes in the expression of proteins involved in cell cycle regulation, apoptosis, and signaling pathways. |

Detailed Protocol: MTT Assay for Cell Viability

This protocol is a standard method to determine the cytotoxic effects of Q3MG on cancer cells. [13] Materials:

-

Cancer cell line of interest (e.g., MCF-7, HeLa, HepG2)

-

Complete cell culture medium

-

This compound (Q3MG)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

Procedure:

-

Cell Seeding:

-

Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.

-

-

Treatment:

-

Treat the cells with a range of concentrations of Q3MG for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

-

MTT Addition:

-

After the treatment period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C until purple formazan crystals are visible.

-

-

Formazan Solubilization:

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Calculation:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC₅₀ value (the concentration of Q3MG that inhibits cell growth by 50%).

-

Bioavailability and Metabolism

The bioavailability of flavonoids is a critical factor influencing their in vivo efficacy. Generally, the bioavailability of quercetin is low and variable. [14]The glycosidic form of quercetin can impact its absorption and metabolism. [15][16]While specific data for Q3MG is limited, it is expected to follow the general metabolic pathway of other quercetin glycosides, where it is hydrolyzed to quercetin aglycone by intestinal enzymes or gut microbiota before absorption and subsequent metabolism in the liver. [6][13]

Conclusion and Future Directions

This compound is a promising natural compound with demonstrated antioxidant activity and strong potential for anti-inflammatory and anticancer effects, largely inferred from the extensive research on its parent compound, quercetin. This guide provides a comprehensive framework for researchers to systematically investigate the biological activities of Q3MG. Future research should focus on:

-

Directly evaluating the anti-inflammatory and anticancer properties of Q3MG in a variety of in vitro and in vivo models.

-

Elucidating the specific signaling pathways modulated by Q3MG.

-

Investigating the bioavailability and metabolism of Q3MG to understand its in vivo fate and optimize its therapeutic potential.

-

Exploring synergistic effects of Q3MG with other therapeutic agents.

By addressing these research gaps, the full therapeutic potential of this compound can be unlocked for the development of novel pharmaceuticals and nutraceuticals.

References

-

Comalada, M., Camuesco, D., Sierra, S., Ballester, I., Xaus, J., Gálvez, J., & Zarzuelo, A. (2005). In vivo quercitrin anti-inflammatory effect involves release of quercetin, which inhibits inflammation through down-regulation of the NF-kappaB pathway. European journal of immunology, 35(2), 584–592. [Link]

-

Rauf, A., Imran, M., Khan, I. A., ur-Rehman, M., Shah, Z. A., & Bawazeer, S. (2021). Molecular Targets Underlying the Anticancer Effects of Quercetin: An Update. Molecules, 26(5), 1315. [Link]

-

Comalada, M., Camuesco, D., Sierra, S., Ballester, I., Xaus, J., Gálvez, J., & Zarzuelo, A. (2005). In vivo quercitrin anti-inflammatory effect involves release of quercetin, which inhibits inflammation through down-regulation of the NF-κB pathway. ResearchGate. [Link]

-

Rupasinghe, H. P., Arumuggam, N., Amararathna, M., & De Ell, J. R. (2014). Quercetin-3-O-glucoside induces human DNA topoisomerase II inhibition, cell cycle arrest and apoptosis in hepatocellular carcinoma cells. Investigational new drugs, 32(4), 635–644. [Link]

-

Ferreira, E. B., Nabas, V. F., de Oliveira, M. A., Quaglio, A. E., Di Leo, I. R., de Souza, P. C., ... & Hines, O. J. (2011). The flavonoid quercetin inhibits pancreatic cancer growth in vitro and in vivo. Pancreas, 40(7), 1109–1115. [Link]

-

Rauf, A., Imran, M., Khan, I. A., ur-Rehman, M., Shah, Z. A., & Bawazeer, S. (2017). Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo. Oncology reports, 38(2), 819–828. [Link]

-

de Oliveira Vian, B., de Souza, A. W., & de Souza, A. S. (2024). Effects of quercetin and its derivatives in in vivo models of neuroinflammation: A systematic review and meta-analysis. Neural regeneration research, 19(12), 2636–2644. [Link]

-

He, Y. Q., Zhou, C. C., Yu, L. Y., Wang, L., Deng, J. L., Tao, Y. L., ... & Li, X. M. (2018). The inhibitory effect of quercetin-3-glucuronide on pulmonary injury in vitro and in vivo. Journal of cellular and molecular medicine, 22(12), 6069–6083. [Link]

-

Varghese, E., Büsselberg, D., & Samuel, S. M. (2016). Cytotoxicity, Antioxidant and Apoptosis Studies of Quercetin-3-O Glucoside and 4-(β-D-Glucopyranosyl-1→4-α-L-Rhamnopyranosyloxy)-Benzyl Isothiocyanate from Moringa oleifera. Molecules, 21(11), 1475. [Link]

-

Fang, S. H., Rao, Y. K., & Tzeng, Y. M. (2012). Anti-inflammatory activity and percutaneous absorption of quercetin and its polymethoxylated compound and glycosides: The relationships to chemical structures. Journal of agricultural and food chemistry, 60(51), 12517–12524. [Link]

-

Kishimoto, Y., Tani, M., & Kondo, K. (2013). Potential Role of Quercetin Glycosides as Anti-Atherosclerotic Food-Derived Factors for Human Health. Journal of nutritional science and vitaminology, 59(4), 289–297. [Link]

-

Singh, P., Arif, Y., & Ahmad, A. (2023). Anticancer and apoptosis inducing potential of quercetin against a wide range of human malignancies. Journal of Advanced Scientific Research, 14(03), 01-08. [Link]

-

Rauf, A., Imran, M., Khan, I. A., ur-Rehman, M., Shah, Z. A., & Bawazeer, S. (2018). In vivo anticancer effects of quercetin and its analogs. ResearchGate. [Link]

-

Anand David, A. V., Arulmoli, R., & Parasuraman, S. (2016). Recent Advances in Potential Health Benefits of Quercetin. Current Research in Nutrition and Food Science Journal, 4(SI. 2), 1-10. [Link]

-

Lee, K. M., Hwang, M. K., Lee, D. E., Lee, K. W., & Lee, H. J. (2015). Quercetin-3-O-β-D-Glucuronide Suppresses Lipopolysaccharide-Induced JNK and ERK Phosphorylation in LPS-Challenged RAW264.7 Cells. Preventive nutrition and food science, 20(3), 195–200. [Link]

-

Jeong, J. H., An, J. Y., Kwon, Y. T., Rhee, J. G., & Lee, Y. J. (2009). Quercetin induces apoptosis and cell cycle arrest in triple-negative breast cancer cells through modulation of Foxo3a activity. Journal of cellular biochemistry, 108(1), 7–17. [Link]

-

Askari, F., & Faryabi, M. R. (2023). The potential anti-cancer effects of quercetin on blood, prostate and lung cancers: An update. Journal of Cellular and Molecular Anesthesia, 8(1), 1-12. [Link]

-

ResearchGate. (2015). How can one test flavonoids inflammation rate on blood samples?. [Link]

-

Salehi, B., Machin, L., Monzote, L., Sharifi-Rad, J., Ezzat, S. M., Salem, M. A., ... & Martins, N. (2020). Quercetin: A Flavonoid with Antioxidant, Anti-Inflammatory, and Anti-Apoptotic Properties - A Review. RSIS International. [Link]

-

Jeong, J. H., An, J. Y., Kwon, Y. T., Rhee, J. G., & Lee, Y. J. (2009). Effects of low dose quercetin: Cancer cell-specific inhibition of cell cycle progression. Journal of cellular biochemistry, 106(1), 73–82. [Link]

-

Ramos, F. A., & Kviecinski, M. R. (2019). Flavonoids as anticancer therapies: A systematic review of clinical trials. Phytotherapy research : PTR, 34(1), 5–16. [Link]

-

ResearchGate. (2022). Research Progress on Quercetin's Biological Activity and Structural Modification Based on Its Antitumor Effects. [Link]

-

Milella, L., & De Pinho, P. G. (2017). Antioxidant and anti-inflammatory activities of quercetin and its derivatives. National Onion Association. [Link]

-

Brown, B. J., Wright, B., & Wright, M. E. (2013). Synthesis and anticancer activity of new flavonoid analogs and inconsistencies in assays related to proliferation and viability measurements. Experimental oncology, 35(1), 16–25. [Link]

-

Molani Gol, R., & Kheirouri, S. (2022). The Effects of Quercetin on the Apoptosis of Human Breast Cancer Cell Lines MCF-7 and MDA-MB-231: A Systematic Review. ResearchGate. [Link]

-

Hollman, P. C., van Trijp, J. M., & Katan, M. B. (1997). Relative bioavailability of the antioxidant flavonoid quercetin from various foods in man. FEBS letters, 418(1-2), 152–156. [Link]

-

Olthof, M. R., Hollman, P. C., Vree, T. B., & Katan, M. B. (2000). Bioavailabilities of quercetin-3-glucoside and quercetin-4'-glucoside do not differ in humans. The Journal of nutrition, 130(5), 1200–1203. [Link]

-

Hashemzaei, M., Delarami Far, A., Yari, A., Heravi, R. E., Tabrizian, K., Taghdisi, S. M., ... & Sadegh, S. E. (2021). Therapeutic Efficacy of Quercetin and Its Nanoformulation Both the Mono- or Combination Therapies in the Management of Cancer: An Update with Molecular Mechanisms. Cancers, 13(19), 4881. [Link]

-

Sharma, P., & Dwivedi, S. (2022). Flavonoids as Potential Anti-Inflammatory Molecules: A Review. Molecules, 27(10), 3290. [Link]

-

Kaşıkçı, M. B. (2016). Bioavailability of Quercetin. Current Research in Nutrition and Food Science Journal, 4(Special Issue 2), 11-19. [Link]

-

National Center for Biotechnology Information. (n.d.). Bioavailabilities of quercetin-3-glucoside and quercetin-4'-glucoside do not differ in humans. [Link]

-

Chanput, W., Mes, J. J., & Wichers, H. J. (2010). Anti-oxidative assays as markers for anti-inflammatory activity of flavonoids. Journal of nutritional biochemistry, 21(9), 897–903. [Link]

-

National Center for Biotechnology Information. (n.d.). Quercetin 3-malonylglucoside. PubChem Compound Database. [Link]

-

González-Guevara, J. L., Andérica-Romero, A. C., & Pedraza-Chaverri, J. (2017). Screening Anti-Inflammatory Effects of Flavanones Solutions. Molecules, 22(12), 2133. [Link]

-

Lee, H., Lee, J. G., & Kim, H. (2024). Anti-Inflammatory Flavonoids from Agrimonia pilosa Ledeb: Focusing on Activity-Guided Isolation. Molecules, 29(1), 246. [Link]

-

Human Metabolome Database. (2012). Showing metabocard for Quercetin 3-(6''-malonyl-glucoside) (HMDB0037368). [Link]

-

National Center for Biotechnology Information. (n.d.). Quercetin 3-o-beta-D-(6''-o-malonyl)-glucoside. PubChem Compound Database. [Link]

-

ResearchGate. (2020). Flavonoids as Anticancer Agents: Structure-Activity Relationship Study. [Link]

-

Kanehisa Laboratories. (n.d.). KEGG COMPOUND: C12638. [Link]

-

ResearchGate. (2014). Evaluation of Selected Flavonoids as Antiangiogenic, Anticancer, and Radical Scavenging Agents: An Experimental and In Silico Analysis. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in Potential Health Benefits of Quercetin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. In vivo quercitrin anti-inflammatory effect involves release of quercetin, which inhibits inflammation through down-regulation of the NF-kappaB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Effects of low dose quercetin: Cancer cell-specific inhibition of cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Quercetin-3-O-glucoside induces human DNA topoisomerase II inhibition, cell cycle arrest and apoptosis in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cytotoxicity, Antioxidant and Apoptosis Studies of Quercetin-3-O Glucoside and 4-(β-D-Glucopyranosyl-1→4-α-L-Rhamnopyranosyloxy)-Benzyl Isothiocyanate from Moringa oleifera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quercetin induces apoptosis and cell cycle arrest in triple-negative breast cancer cells through modulation of Foxo3a activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Therapeutic Efficacy of Quercetin and Its Nanoformulation Both the Mono- or Combination Therapies in the Management of Cancer: An Update with Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Bioavailability of Quercetin [foodandnutritionjournal.org]

- 15. Bioavailabilities of quercetin-3-glucoside and quercetin-4'-glucoside do not differ in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Bioavailabilities of quercetin-3-glucoside and quercetin-4'-glucoside do not differ in humans. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

A Technical Guide to the Discovery, Isolation, and Characterization of Quercetin 3-O-malonylglucoside from Morus alba Leaves

Foreword: The Significance of Acylated Flavonoids in Mulberry

The leaves of the white mulberry tree, Morus alba, have a rich history in traditional medicine and are now recognized as a potent source of bioactive flavonoids.[1] Among these, quercetin derivatives are particularly noteworthy for their antioxidant, anti-inflammatory, and metabolic regulatory properties.[2][3] This guide focuses specifically on Quercetin 3-O-malonylglucoside (Q3MG), a major acylated flavonoid in mulberry leaves that has demonstrated significant biological activity, including acting as a functional analog of ghrelin and attenuating atherosclerotic lesion development.[3][4][5][6]

The presence of the malonyl group presents unique challenges and considerations for its efficient extraction and isolation, as this moiety is susceptible to degradation under harsh conditions. This document provides a comprehensive, field-proven framework for researchers and drug development professionals, moving beyond simple protocols to explain the critical scientific reasoning behind each step of the workflow—from raw plant material to a highly purified and structurally verified compound.

Part 1: Foundational Strategy - From Leaf to Crude Extract

The journey to isolating Q3MG begins with meticulous preparation of the starting material and a carefully selected extraction strategy. The primary objective is to maximize the recovery of the target molecule while preserving the integrity of the labile malonyl ester linkage.

Pre-Extraction & Material Preparation

The concentration of Q3MG and other flavonols can vary significantly between different mulberry cultivars and is influenced by harvest time.[7][8] Therefore, initial screening of available plant material is a crucial first step for maximizing yield.

Protocol 1: Raw Material Processing

-

Harvesting: Select healthy, mature mulberry leaves. Seasonal variations can affect flavonoid content, with leaves collected earlier in the growing season often showing higher phenolic content.[8]

-

Drying: Immediately after harvesting, deactivate enzymatic degradation. Shade-drying or oven-drying at a controlled temperature (e.g., 40-60°C) is recommended. The "dry-up" method has been shown to be highly effective.[9] This step is critical to prevent the hydrolysis of glycosidic and ester bonds.

-

Milling: Grind the dried leaves into a fine, homogenous powder (e.g., 40-60 mesh). This increases the surface area available for solvent penetration, significantly improving extraction efficiency.

Extraction: A Deliberate Choice of Method and Solvent

The selection of an extraction method is a trade-off between efficiency, time, cost, and the stability of the target compound. For malonylated flavonoids, methods that employ lower temperatures and shorter extraction times are preferable.

Causality Behind Solvent Selection: The polarity of the solvent system is paramount. A mixture of ethanol and water is highly effective for extracting flavonoid glycosides. Pure ethanol is less efficient for glycosides, while pure water may extract an excess of highly polar impurities like polysaccharides. Studies have optimized this mixture, with ethanol concentrations between 50% and 70% consistently demonstrating superior yields for total flavonoids from mulberry leaves.[9][10][11] The slightly acidic nature of aqueous ethanol can also enhance stability, although extreme pH should be avoided.[12]